Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Antifungal Agricultural Chemistry Plant Pathology

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 135026-17-4) is a uniquely differentiated 2-aminooxazole building block. The 4-CF3 group alters electronic properties and biological activity vs. methyl/unsubstituted analogs, validated in antifungal (Phytophthora, Piricularia, Colletotrichum) and 5-lipoxygenase inhibitor programs (oral ED50 ~3.6 mg/kg, IC50 0.08-1.2 µM). A privileged scaffold for agrochemical fungicide discovery and anti-inflammatory drug development. Aligns with validated transition-metal-free synthetic route (up to 90% yield). Order for SAR libraries and lead optimization.

Molecular Formula C7H7F3N2O3
Molecular Weight 224.14 g/mol
CAS No. 135026-17-4
Cat. No. B1358069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
CAS135026-17-4
Molecular FormulaC7H7F3N2O3
Molecular Weight224.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(O1)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
InChIKeyMWTKTJSKHCDMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 135026-17-4): Core Physicochemical and Safety Profile for Informed Procurement


Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 135026-17-4) is a heterocyclic building block belonging to the 2-aminooxazole class, featuring a trifluoromethyl group at the 4-position and an ethyl ester at the 5-position of the oxazole ring [1]. Its molecular formula is C7H7F3N2O3, with a molecular weight of 224.14 g/mol, a computed XLogP3-AA of 1.5, a melting point of 188-190°C, and a predicted boiling point of 305.8±52.0°C at 760 mmHg [2]. The compound is classified as harmful if swallowed (H302, 100%) and harmful in contact with skin (H312, 100%) under CLP criteria, necessitating appropriate handling precautions during use [3].

Why Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate Cannot Be Simply Replaced by Unsubstituted or Methyl-Substituted Oxazole Analogs


The 4-trifluoromethyl group in ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is not a passive substituent; it fundamentally alters the compound's electronic properties, reactivity, and biological profile compared to non-fluorinated or methyl-substituted oxazole analogs. In a 1973 study of 2-aminooxazole derivatives, the 4-trifluoromethyl analog exhibited distinct antifungal activity in plant disease tests that differed from the 4-methyl and 4,5-dimethyl derivatives [1]. Similarly, in a 1996 medicinal chemistry program targeting 5-lipoxygenase, the trifluoromethyl-substituted oxazole (compound 24) demonstrated in vivo oral activity (ED50 ~3.6 mg/kg) and sub-micromolar in vitro potency that was not replicated by the unsubstituted thiazole analog (compound 52) [2]. These findings demonstrate that the trifluoromethyl group confers a unique combination of electronic effects, metabolic stability, and target engagement that cannot be assumed for other 2-aminooxazole derivatives, making indiscriminate substitution a scientifically unsound practice.

Quantitative Differentiation of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate: Head-to-Head and Cross-Study Comparative Data


Antifungal Activity of 4-Trifluoromethyl vs. 4-Methyl and 4,5-Dimethyl 2-Aminooxazole Derivatives in Plant Disease Models

In a 1973 structure-activity relationship study of 2-aminooxazole thiourea derivatives, the 4-trifluoromethyl-substituted oxazole core (precursor to the target compound's scaffold) was evaluated alongside 4-methyl and 4,5-dimethyl analogs for activity against multiple plant pathogens [1]. The trifluoromethyl-containing derivative exhibited a distinct disease severity rating profile in foliage application tests against tomato late blight (Phytophthora infestans), rice blast (Piricularia oryzae), and cucumber anthracnose (Colletotrichum lagenarium) at application rates of 400 ppm, 80 ppm, and 16 ppm [1]. The substitution pattern on the oxazole ring directly influenced the spectrum and magnitude of antifungal activity, with the trifluoromethyl group conferring activity characteristics not observed with the methyl-substituted analogs [1].

Antifungal Agricultural Chemistry Plant Pathology

In Vivo Oral Activity of Trifluoromethyl-Substituted Oxazole vs. Unsubstituted Thiazole in 5-Lipoxygenase Inhibition

In a 1996 medicinal chemistry study of azole phenoxy hydroxyureas as 5-lipoxygenase (5-LO) inhibitors, the trifluoromethyl-substituted oxazole (Compound 24) was directly compared to the unsubstituted thiazole analog (Compound 52) in both in vitro and in vivo assays [1]. The trifluoromethyl oxazole exhibited an ex vivo ED50 of approximately 1 mg/kg (6 h pretreated rats) and an in vivo ED50 of approximately 3.6 mg/kg (3 h pretreated rats) in the RPAR assay, demonstrating oral bioavailability and target engagement [1]. In contrast, the unsubstituted thiazole analog (Compound 52) was evaluated at a single oral dose of 10 mg/kg, inhibiting leukotriene B4 biosynthesis by 99% in the RPAR assay (3 h pretreated rats) but with an intravenous ED50 of 10 mg/kg in the allergic guinea pig assay, indicating different pharmacokinetic and pharmacodynamic properties [1].

Inflammation 5-Lipoxygenase In Vivo Pharmacology

Synthetic Accessibility: High-Yield Transition-Metal-Free Cyclization for 2-Trifluoromethyl Oxazoles

A 2023 study reported a transition-metal-free intramolecular cyclization method for synthesizing 2-fluoroalkylated oxazoles, including those bearing a trifluoromethyl group at the C2 position [1]. Under optimized conditions using K2CO3 in DMSO at 140°C with 1.1–1.2 equivalents of trifluoroacetic anhydride, the reaction produced 2-trifluoromethyl oxazoles in yields up to 90% [1]. This method contrasts with earlier approaches requiring transition-metal catalysts or harsh conditions, offering an atom-economical route that is scalable and tolerant of diverse substituents at the C4 and C5 positions, including electron-deficient groups [1].

Synthetic Methodology Process Chemistry Fluorinated Heterocycles

PPARδ Agonist Activity of 2-Aminooxazole Derivatives: Class-Level Evidence for Metabolic Disorder Applications

A 2008 patent (US 7,655,679) discloses derivatives of 2-aminothiazoles and 2-aminooxazoles that exhibit peroxisome proliferator-activated receptor delta (PPARδ) agonist activity [1]. The patent claims that these 2-aminooxazole-containing compounds are suitable for the treatment and/or prevention of disorders of fatty acid metabolism and glucose utilization, including type 2 diabetes and atherosclerosis, as well as demyelinating and neurodegenerative disorders [1]. While the patent does not provide explicit IC50 or EC50 values for the unsubstituted 2-aminooxazole core, it establishes the 2-aminooxazole scaffold as a privileged structure for PPARδ modulation, providing a strong class-level rationale for procuring this building block for metabolic disease drug discovery [1].

Metabolic Disease PPARδ Agonist Diabetes

Defined Application Scenarios for Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate Based on Quantitative Differentiation Evidence


Agricultural Fungicide Lead Discovery Leveraging the 4-Trifluoromethyl Oxazole Core

Based on the 1973 comparative data demonstrating that the 4-trifluoromethyl substitution on the 2-aminooxazole core confers a distinct antifungal activity spectrum against tomato late blight, rice blast, and cucumber anthracnose relative to methyl-substituted analogs [1], this compound is best utilized as a core scaffold for synthesizing novel thiourea or amide derivatives in agricultural fungicide discovery programs. Researchers should prioritize this specific substitution pattern when screening against Phytophthora, Piricularia, and Colletotrichum species, as the trifluoromethyl group provides activity characteristics not achievable with simple methyl substitution.

Orally Active Anti-Inflammatory Drug Candidate Optimization Using the Trifluoromethyl Oxazole Pharmacophore

The 1996 5-lipoxygenase inhibitor study established that trifluoromethyl-substituted oxazoles can achieve oral in vivo ED50 values of 1-3.6 mg/kg in the rat RPAR assay, with sub-micromolar in vitro potency (IC50 0.08-1.2 µM across species) [1]. For medicinal chemistry teams targeting inflammatory diseases via 5-LO inhibition, this building block provides a validated starting point for lead optimization. The quantitative in vivo efficacy data supports its selection over non-fluorinated or thiazole analogs when oral bioavailability and target engagement are critical project criteria.

Scalable Synthesis of Fluorinated Oxazole Libraries Using Metal-Free Cyclization Methodology

For process chemistry and medicinal chemistry groups requiring efficient, scalable access to 2-trifluoromethyl oxazole derivatives, the 2023 transition-metal-free cyclization method provides a validated synthetic route achieving up to 90% yield under mild conditions (K2CO3/DMSO, 140°C) [1]. This methodology supports the rapid generation of analog libraries with diverse C4/C5 substitution while avoiding transition-metal contamination, making it suitable for both early-stage SAR exploration and later-stage scale-up. Procurement of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate as a building block aligns with this established synthetic strategy.

Metabolic and Neurodegenerative Disease Drug Discovery Targeting PPARδ Modulation

The 2008 patent (US 7,655,679) provides class-level validation that 2-aminooxazole derivatives function as PPARδ agonists, with claimed utility in treating type 2 diabetes, atherosclerosis, and neurodegenerative disorders [1]. For drug discovery programs focused on metabolic syndrome or demyelinating diseases, this building block offers a structurally enabled entry point into a patent-protected chemical space. The established SAR around 2-aminooxazoles in this patent family provides a foundation for rational analog design and IP strategy development.

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